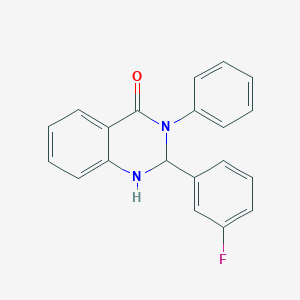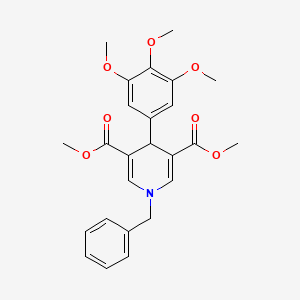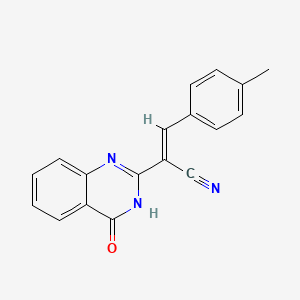![molecular formula C25H24N2O3S B11646154 2-{2-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11646154.png)
2-{2-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines phenyl, tetrahydrobenzothieno, and pyrimidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific conditions. For instance, the synthesis might begin with the formation of the phenoxyethoxyphenyl intermediate, followed by the construction of the tetrahydrobenzothieno ring system, and finally, the coupling with the pyrimidinone moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, high-throughput screening of reaction conditions, and the development of scalable reaction protocols. The use of continuous flow chemistry might also be explored to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The phenyl and pyrimidinone moieties can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the phenyl or pyrimidinone rings.
Scientific Research Applications
2-{2-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{2-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include inhibition of enzyme activity, blocking of receptor binding, or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{2-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one include:
- Ethyl acetoacetate
- Acetylacetone
- Diketene
Uniqueness
What sets 2-{2-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one apart from these similar compounds is its unique combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H24N2O3S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[2-[2-(4-methylphenoxy)ethoxy]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H24N2O3S/c1-16-10-12-17(13-11-16)29-14-15-30-20-8-4-2-6-18(20)23-26-24(28)22-19-7-3-5-9-21(19)31-25(22)27-23/h2,4,6,8,10-13H,3,5,7,9,14-15H2,1H3,(H,26,27,28) |
InChI Key |
MAOQKQYFNHAGMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=CC=CC=C2C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,4-Dimethylphenyl)-2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11646083.png)

![7,9,11-Trimethyl-3-pentyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B11646093.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(3-chloro-2-methylphenyl)furan-2-carboxamide](/img/structure/B11646112.png)

![Ethyl 4-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B11646127.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-ethoxybenzamide](/img/structure/B11646130.png)
![dimethyl 2-[6-methoxy-2,2-dimethyl-1-(phenylcarbamoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11646137.png)
![3-bromo-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11646139.png)
![[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}methanone](/img/structure/B11646144.png)
![11-(3-bromo-4,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11646148.png)
![Ethyl 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11646158.png)
![(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11646159.png)
